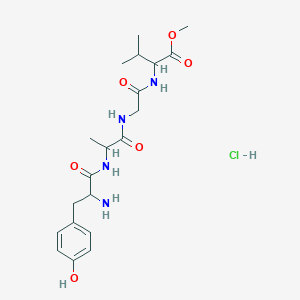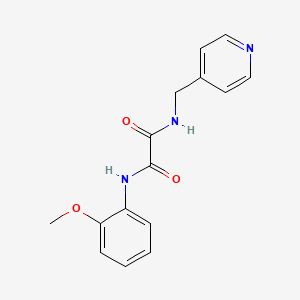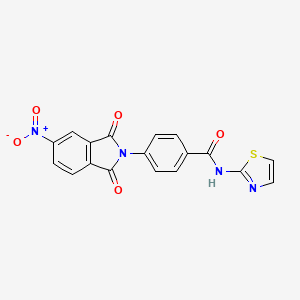
methyl tyrosylalanylglycylvalinate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl tyrosylalanylglycylvalinate hydrochloride is a synthetic peptide that has gained significant attention in scientific research. This peptide is composed of four amino acids, namely, tyrosine, alanine, glycine, and valine, and is commonly referred to as YAGV. This compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied. In
Mécanisme D'action
The mechanism of action of methyl tyrosylalanylglycylvalinate hydrochloride involves the activation of the delta opioid receptor. YAGV binds to the receptor and induces a conformational change that leads to the activation of downstream signaling pathways. These pathways include the inhibition of adenylyl cyclase, the activation of potassium channels, and the inhibition of calcium channels. The net effect of these signaling pathways is the modulation of pain, mood, and reward.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. One of the most significant effects of YAGV is its analgesic effect. YAGV has been shown to reduce pain in various animal models of pain, including thermal, mechanical, and chemical pain. YAGV has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl tyrosylalanylglycylvalinate hydrochloride has several advantages and limitations for lab experiments. One of the advantages of YAGV is its selectivity for the delta opioid receptor. This selectivity allows researchers to study the specific effects of delta opioid receptor activation without the confounding effects of other opioid receptors. Another advantage of YAGV is its stability and solubility, which makes it easy to handle and administer in lab experiments. However, one of the limitations of YAGV is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on methyl tyrosylalanylglycylvalinate hydrochloride. One of the most promising directions is the development of YAGV analogs with improved efficacy and selectivity. Another direction is the study of the long-term effects of YAGV on pain, mood, and reward. Additionally, the use of YAGV in combination with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and antidepressants, may provide new treatment options for chronic pain and depression.
Méthodes De Synthèse
Methyl tyrosylalanylglycylvalinate hydrochloride can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS is the most commonly used method for synthesizing YAGV. In SPPS, the peptide is synthesized on a solid resin support, and each amino acid is added sequentially using a coupling reagent. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). Solution-phase peptide synthesis involves the sequential addition of amino acids in solution, followed by purification using HPLC.
Applications De Recherche Scientifique
Methyl tyrosylalanylglycylvalinate hydrochloride has been used in various scientific research studies. One of the most common applications of YAGV is in the study of opioid receptors. Opioid receptors are a class of G protein-coupled receptors that are activated by endogenous opioid peptides and exogenous opioids, such as morphine. YAGV has been shown to selectively activate the delta opioid receptor, which is involved in pain modulation, mood, and reward.
Propriétés
IUPAC Name |
methyl 2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-methylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O6.ClH/c1-11(2)17(20(29)30-4)24-16(26)10-22-18(27)12(3)23-19(28)15(21)9-13-5-7-14(25)8-6-13;/h5-8,11-12,15,17,25H,9-10,21H2,1-4H3,(H,22,27)(H,23,28)(H,24,26);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOADAXKXWKUUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(1,1-dimethyl-2-propyn-1-yl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4939220.png)
![methyl 4-(6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-9-yl)benzoate](/img/structure/B4939228.png)
![1-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B4939232.png)
![2-(4-chlorophenoxy)-2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B4939237.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(3,4,5-trimethoxybenzyl)methanamine](/img/structure/B4939243.png)


![3,3,6,6-tetramethyl-9-{4-[(3-methylbenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4939275.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B4939279.png)

![1-(3-fluorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4939291.png)
![2-ethoxy-4-{[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B4939305.png)
![N-cycloheptyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4939308.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B4939315.png)
